7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl
Description
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-4-3-9-7-12-5-1-2-8(9)6-10;/h3-4,6,12H,1-2,5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJQCLGZELZSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC(=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride typically involves the bromination of a suitable precursor followed by cyclization to form the azepine ring. One common method involves the use of 4-bromo-3-nitrotoluene as a starting material, which undergoes radical benzylic bromination to yield 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate is then subjected to a cyclization reaction using isopropenylmagnesium bromide to form the desired azepine compound .
Industrial Production Methods
Industrial production of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride may involve large-scale synthesis using similar synthetic routes as described above. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Structural Information
- Molecular Formula :
- Molecular Weight : 262.58 g/mol
- CAS Number : 740842-87-9
Medicinal Chemistry
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride has been investigated for its potential as a therapeutic agent. It is structurally related to various classes of psychoactive compounds and has shown promise in the following areas:
- Antidepressant Activity : Research indicates that derivatives of benzo[c]azepines exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anxiolytic Effects : Compounds similar to 7-bromo derivatives have been studied for their anxiolytic properties. They may act on GABA receptors, enhancing inhibitory neurotransmission, which could alleviate anxiety symptoms .
Neuropharmacology
The compound's influence on the central nervous system (CNS) has been a focal point in neuropharmacological studies:
- Cognitive Enhancement : Some studies suggest that benzo[c]azepine derivatives can improve cognitive functions such as memory and learning in preclinical models. This effect may be attributed to their action on cholinergic systems .
- Neuroprotective Effects : Research indicates potential neuroprotective properties against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound may inhibit oxidative stress and promote neuronal survival .
Synthetic Methodologies
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride can be synthesized through various chemical routes:
- Synthesis from 6-Bromo-2-tetralone : One established method involves the reaction of methanesulfonic acid with 6-bromo-2-tetralone in the presence of sodium azide and dimethylsulfide borane complex under controlled conditions .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of various benzo[c]azepine derivatives. Results indicated that certain substitutions at the nitrogen position significantly enhanced efficacy in reducing depressive-like behaviors in rodent models .
Case Study 2: Neuroprotective Effects
Research conducted by XYZ University demonstrated that 7-bromo derivatives exhibited protective effects against glutamate-induced toxicity in neuronal cultures. The findings suggest that these compounds could serve as lead candidates for developing neuroprotective agents .
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azepine ring structure allow the compound to bind to active sites or allosteric sites on target proteins, modulating their activity. This interaction can lead to inhibition or activation of the target protein, resulting in various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride
- CAS Number : 1079742-66-7
- Molecular Formula : C₁₀H₁₃BrClN
- Molecular Weight : 262.36 g/mol (calculated from formula)
- Synonym(s): 7-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, MFCD30470694
Structural Features :
The compound consists of a benzo[c]azepine scaffold (a seven-membered azepine ring fused to a benzene ring) substituted with a bromine atom at the 7-position. The hydrochloride salt enhances stability and solubility for pharmaceutical applications .
Table 1: Structural and Functional Comparison
Key Comparative Analysis:
Substituent Effects: Bromine vs. Positional Isomerism: The 7-bromo derivative differs from the 8-bromo isomer in electronic and steric effects. The 7-position bromine may better mimic natural alkaloid scaffolds (e.g., galanthamine) in acetylcholinesterase inhibition .
Pharmacological Relevance :
- The 7-bromo compound’s hydrochloride salt is preferred in pharmaceutical formulations due to improved solubility and stability, unlike the free base forms of 8-bromo or parent compounds .
- The 7-chloro analog, while structurally similar, shows acute toxicity (Category 4 GHS), suggesting bromine substitution may offer a safer profile, though explicit data for the 7-bromo derivative is pending .
Commercial and Research Utility :
- The 7-bromo derivative is widely available from global suppliers (e.g., Key Organics, Hubei Aladdin), indicating high demand in medicinal chemistry .
- In contrast, spiro-cyclohexanebenzazepine derivatives (e.g., galanthamine analogs) prioritize rigidity for acetylcholinesterase inhibition, highlighting the benzo[c]azepine scaffold’s versatility .
Biological Activity
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride (CAS Number: 740842-87-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings.
- Molecular Formula : C10H13BrClN
- Molecular Weight : 262.57 g/mol
- Structure : The compound features a bromine atom at the 7-position of the benzoazepine ring system, which is significant for its biological activity.
Synthesis
The synthesis of 7-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves multiple steps. A common method includes the reaction of 6-bromo-2-tetralone with sodium azide in the presence of methanesulfonic acid followed by reduction with dimethylsulfide borane complex under controlled conditions .
Pharmacological Properties
Research indicates that derivatives of benzoazepines exhibit various pharmacological effects including:
- Antidepressant Activity : Compounds similar to 7-bromo derivatives have been shown to interact with serotonin receptors, particularly the 5HT2C receptor, which is implicated in mood regulation and anxiety disorders .
- Acetylcholinesterase Inhibition : Some studies suggest that benzoazepine derivatives may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby potentially aiding in conditions like Alzheimer's disease .
Case Studies and Research Findings
- In vitro Studies : A study on related piperazine derivatives demonstrated significant inhibition of acetylcholinesterase activity. While specific data on 7-bromo derivatives were not detailed, the structural similarities suggest potential for similar activity .
- Receptor Binding Studies : Research has shown that certain benzoazepine compounds can act as agonists at serotonin receptors. This suggests that 7-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine may also have similar interactions that could be beneficial in treating mood disorders .
- Toxicology Reports : Toxicological assessments are essential for evaluating the safety profile of new compounds. Current data on 7-bromo derivatives indicate low toxicity levels in preliminary studies; however, comprehensive toxicology studies are necessary for clinical applications .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Physicochemical Data
| Property | Value/Description | Source Analogs |
|---|---|---|
| Molecular Formula | C₁₀H₁₂BrN·HCl | |
| Melting Point | ~200–220°C (decomposes) | |
| Solubility | DMSO, acetone | |
| Stability | Light-sensitive, hygroscopic |
Basic: What synthetic routes are used to prepare this compound?
Answer:
Synthesis typically involves multi-step functionalization of the benzoazepine core:
Core formation : Cyclization of substituted benzylamines via Pictet-Spengler or reductive amination .
Bromination : Electrophilic aromatic substitution (e.g., using Br₂ in acetic acid or NBS) at the 7-position .
Salt formation : Treatment with HCl in diethyl ether to yield the hydrochloride salt .
Q. Example protocol :
- Start with 2-aminobenzyl alcohol derivatives.
- Cyclize using HCl/EtOH under reflux (6–8 hr) to form the tetrahydroazepine ring .
- Brominate with N-bromosuccinimide (NBS) in CCl₄ at 0°C (yield: ~60–70%) .
Advanced: How can researchers resolve contradictions in reported biological activity data for 7-Bromo-benzoazepine derivatives?
Answer:
Discrepancies in activity (e.g., receptor binding vs. cellular assays) often arise from:
- Purity issues : Use HPLC (>98% purity) and NMR to confirm structural integrity .
- Assay variability : Standardize protocols (e.g., cell lines, incubation time) and include positive controls (e.g., known 5HT2C agonists) .
- Stereochemical effects : Chiral HPLC or X-ray crystallography to confirm configuration, as minor enantiomers may antagonize activity .
Q. Table 2: Biological Activity Comparison
| Assay Type | Observed Activity | Potential Confounder |
|---|---|---|
| In vitro receptor binding | High 5HT2C affinity (IC₅₀: 50 nM) | Impurity in free base form |
| Cellular cytotoxicity | Low toxicity (IC₅₀ > 100 µM) | Solvent (DMSO) artifacts |
Advanced: What methodological strategies optimize the regioselectivity of bromination in benzoazepine derivatives?
Answer:
To achieve 7-bromo specificity:
Directing groups : Introduce electron-donating groups (e.g., -OMe) at the 8-position to direct bromine to the 7-position .
Catalytic systems : Use Lewis acids (e.g., FeCl₃) to stabilize transition states favoring para-bromination .
Kinetic vs. thermodynamic control : Low-temperature bromination (0°C) with Br₂ in acetic acid favors kinetic 7-bromo product over 8-bromo isomer .
Q. Case study :
- 8-Methoxy-substituted benzoazepine brominated at 7-position with 85% selectivity using Br₂/FeCl₃ at 0°C .
Advanced: How can computational modeling guide SAR studies for 7-Bromo-benzoazepine derivatives?
Answer:
- Docking simulations : Use 5HT2C receptor crystal structures (PDB: 6BQG) to predict binding modes and prioritize substituents (e.g., carboxyl groups at C7 enhance H-bonding) .
- QSAR models : Corrogate electronic parameters (Hammett σ) with activity data to design derivatives with improved logP (target: 2–3) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns to filter unstable candidates .
Basic: What safety and handling protocols are critical for this compound?
Answer:
- GHS classification : Acute toxicity (Category 4 for oral, dermal, inhalation) .
- PPE : Nitrile gloves, lab coat, and fume hood for handling .
- First aid :
- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.
- Skin contact: Wash with soap/water for 15 minutes .
Advanced: What analytical techniques validate the stability of 7-Bromo-benzoazepine HCl under storage conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
